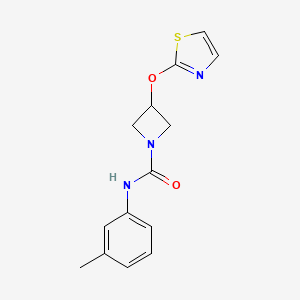

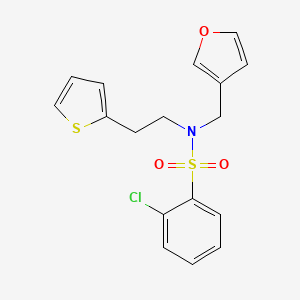

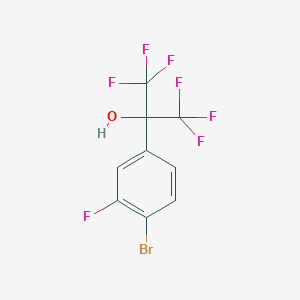

![molecular formula C15H15N5OS2 B2730114 1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 899740-73-9](/img/structure/B2730114.png)

1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, which are structurally related to the compound of interest, has been explored as potential anticancer agents with low toxicity. These compounds were synthesized by replacing the acetamide group with an alkylurea moiety, resulting in a series of derivatives with potent antiproliferative activity and reduced acute oral toxicity. The synthesis process involved the use of a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole, which retained the antiproliferative and inhibitory activity against PI3K and mTOR .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. For instance, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis . Additionally, the molecular geometry of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related heterocyclic compounds have been described. For example, the one-pot synthesis of N-substituted thieno and benzothieno[2,3-d]pyrimidinones from thiophene-2-yl ureas involves an intramolecular cyclization that is regioselective and allows for independent functionalization of the pyrimidinone N3 and C4 positions . Another study reported the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through various characterization studies. The synthesized compounds have been evaluated for their antiproliferative activities in vitro against different cancer cell lines, and their inhibitory activity against PI3Ks and mTORC1 has been tested. The compounds have shown reduced acute oral toxicity and the ability to effectively inhibit tumor growth in a mice model . Additionally, the spectroscopic and structural properties of these compounds have been thoroughly analyzed, including their vibrational wavenumbers, chemical shifts, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Synthesis of Pyrimidine Derivatives: A study by Rao et al. (2011) explored an efficient method for synthesizing pyrimidine derivatives using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) (Rao et al., 2011).

- Pharmacological Screening: Bhat et al. (2014) synthesized a new series of pyrimidine derivatives and screened them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).

Antioxidant and Antimicrobial Properties

- Antioxidant Determination: Abd-Almonuim et al. (2020) prepared a derivative that showed significant antioxidant activities (Abd-Almonuim et al., 2020).

- Antibacterial and Antifungal Activity: Maddila et al. (2016) synthesized novel benzothiazole pyrimidine derivatives and evaluated their antibacterial and antifungal activities (Maddila et al., 2016).

Anticancer Applications

- Inhibitors of Tyrosine Kinase Receptors: Li et al. (2019) synthesized 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives as potent anti-CML agents through the PI3K/AKT signaling pathway (Li et al., 2019).

- Antiproliferative Activity: Siddig et al. (2021) designed and synthesized urea and thiourea derivatives containing a benzimidazole group, showing potential as anticancer agents (Siddig et al., 2021).

Herbicidal and Insecticidal Activities

- Synthesis and Herbicidal Activities: Zilian (2014) reported the design of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings with herbicidal activities (Zilian, 2014).

Eigenschaften

IUPAC Name |

1-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-pyrimidin-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c21-14(20-13-16-7-3-8-17-13)18-9-4-10-22-15-19-11-5-1-2-6-12(11)23-15/h1-3,5-8H,4,9-10H2,(H2,16,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJOXGXISMAODZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCCNC(=O)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

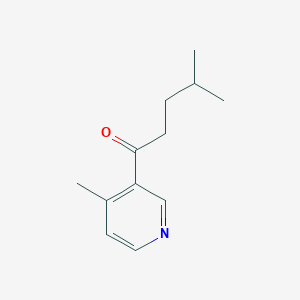

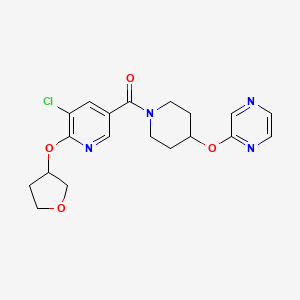

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)

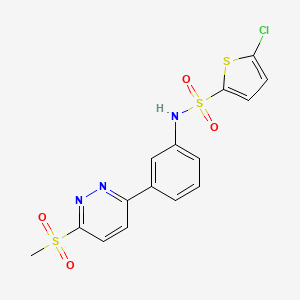

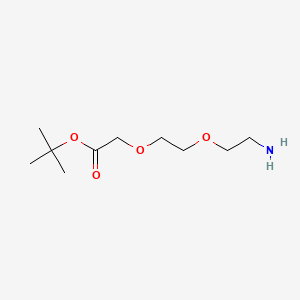

![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)

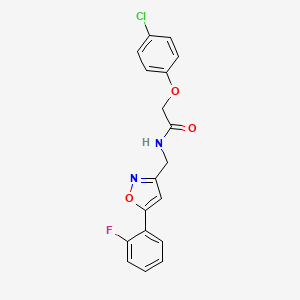

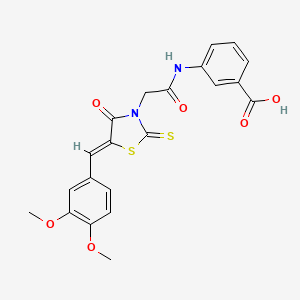

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2730050.png)

![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730053.png)